molecular formula C12H8N2O4 B15202281 [3,3'-Bipyridine]-6,6'-dicarboxylic acid

[3,3'-Bipyridine]-6,6'-dicarboxylic acid

Cat. No.: B15202281
M. Wt: 244.20 g/mol
InChI Key: OUXPXSSLMKSDHB-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-6,6’-dicarboxylic acid: is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by carboxylic acid groups attached to the 6,6’ positions of the bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6,6’-dicarboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Pd-catalyzed non-directed C-3 arylation of pyridine , which has been shown to produce 3,3’-bipyridine in good yield . The reaction conditions often require the presence of a catalyst, such as palladium, and may involve other reagents to facilitate the coupling process.

Industrial Production Methods: Industrial production methods for bipyridine derivatives, including [3,3’-Bipyridine]-6,6’-dicarboxylic acid, often involve metal-catalyzed coupling reactions . These methods are optimized for higher yields and scalability. The use of homogeneous and heterogeneous catalysts, such as nickel or palladium complexes, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: [3,3’-Bipyridine]-6,6’-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine dicarboxylates, while reduction can produce bipyridine diols.

Scientific Research Applications

Chemistry: In chemistry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are useful in catalysis and materials science .

Biology and Medicine: The compound has potential applications in biology and medicine due to its ability to form complexes with metal ions. These complexes can be explored for their biological activity and potential therapeutic uses.

Industry: In industry, [3,3’-Bipyridine]-6,6’-dicarboxylic acid is used in the synthesis of advanced materials, including polymers and supramolecular structures. Its ability to coordinate with metals makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of [3,3’-Bipyridine]-6,6’-dicarboxylic acid primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalysis. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Comparison with Similar Compounds

Uniqueness: [3,3’-Bipyridine]-6,6’-dicarboxylic acid is unique due to the position of its carboxylic acid groups, which influence its chemical reactivity and coordination behavior. This makes it distinct from other bipyridine derivatives and valuable for specific applications in catalysis and materials science .

Properties

Molecular Formula

C12H8N2O4

Molecular Weight

244.20 g/mol

IUPAC Name

5-(6-carboxypyridin-3-yl)pyridine-2-carboxylic acid

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-3-1-7(5-13-9)8-2-4-10(12(17)18)14-6-8/h1-6H,(H,15,16)(H,17,18)

InChI Key

OUXPXSSLMKSDHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O

Origin of Product

United States

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